4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one
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Overview
Description
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one is a spiro compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its spiro ring system. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one typically involves the formation of the spiro ring system through a series of organic reactions. One common method includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3, an enzyme involved in RNA modification.
1,3-Dioxane-1,3-dithiane Spiranes: Exhibits similar spiro ring systems with different heteroatoms.
Uniqueness
4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties compared to other spiro compounds .
Properties
Molecular Formula |
C9H15NO2S |
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Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H15NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12) |
InChI Key |
LYRDZMYWHLJNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12CC(CC(=O)N2)O |
Origin of Product |
United States |
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